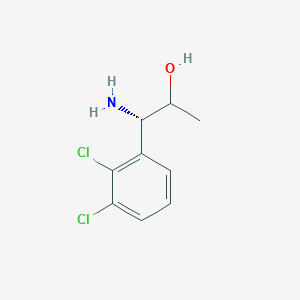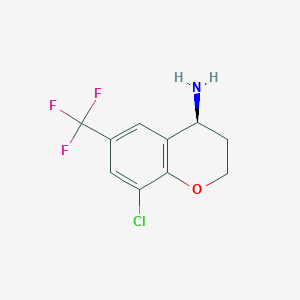
(1S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable amine and a reducing agent. One common method involves the use of sodium borohydride as the reducing agent in an alcohol solvent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the amino group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mécanisme D'action
The mechanism of action of (1S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloropropan-2-ol: This compound shares the dichlorophenyl group but lacks the amino group.
2-(2,3-Dichlorophenyl)propan-2-ol: Similar in structure but without the amino group.
Uniqueness
(1S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is unique due to the presence of both an amino group and a dichlorophenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C9H11Cl2NO |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
Clé InChI |
YZYFAJNYBKFSES-OLAZFDQMSA-N |
SMILES isomérique |
CC([C@H](C1=C(C(=CC=C1)Cl)Cl)N)O |
SMILES canonique |
CC(C(C1=C(C(=CC=C1)Cl)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15237438.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)


![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)



![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)





